molecular formula C14H20ClN5O B6675141 N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine

Cat. No.: B6675141
M. Wt: 309.79 g/mol
InChI Key: XFHPYKRMKXTFOD-IINYFYTJSA-N
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Description

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and an oxolane ring

Properties

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN5O/c1-19-12(3-5-17-19)14-10(4-6-21-14)7-16-9-13-11(15)8-18-20(13)2/h3,5,8,10,14,16H,4,6-7,9H2,1-2H3/t10-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHPYKRMKXTFOD-IINYFYTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)CNCC3=C(C=NN3C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNCC3=C(C=NN3C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine typically involves multiple steps, starting with the preparation of the pyrazole and oxolane intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. For instance, the pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone, followed by chlorination to introduce the chloro group. The oxolane ring is usually formed via an epoxidation reaction, followed by ring-opening with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-1-[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine shares structural similarities with other pyrazole and oxolane derivatives, such as:
    • 4-chloro-2-methylpyrazole
    • 2-methylpyrazole
    • Oxolane derivatives

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.

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